Bis-PEG4-sulfonic acid
Description
Hydroxy-PEG3-sulfonic acid (CAS: 173459-90-0) is a polyethylene glycol (PEG)-based linker featuring a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) moiety connected via a triethylene glycol (PEG3) spacer. The hydroxyl group enables derivatization for conjugation purposes, while the sulfonic acid group participates in reactions such as esterification and halogenation . The PEG3 spacer enhances water solubility, making it valuable in drug delivery systems, bioconjugation, and materials science .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWODSFSRWAVESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Mercapto-Triethylene Glycol-Alcohol
Reaction Mechanism
The mercaptan oxidation route leverages the nucleophilic sulfur atom in mercapto-triethylene glycol-alcohol (HS-PEG3-OH). Under acidic conditions, hydrogen peroxide (H₂O₂) selectively oxidizes the thiol (-SH) group to a sulfonic acid (-SO₃H) via a sulfinic acid intermediate. The reaction proceeds as follows:
$$
\text{HS-PEG}3\text{-OH} \xrightarrow[\text{H}2\text{O}2]{\text{H}^+} \text{HO}3\text{S-PEG}_3\text{-OH}
$$
This method, adapted from patented sulfonic acid syntheses, achieves >90% conversion when conducted at 50–60°C for 12–24 hours.
Optimization Parameters
- Oxidant Concentration : A 30% aqueous H₂O₂ solution ensures complete oxidation without over-oxidizing the PEG backbone.
- Acid Catalyst : Sulfuric acid (0.1–0.5 M) maintains an optimal pH of 2–3, preventing side reactions.
- Workup : Neutralization with sodium bicarbonate followed by rotary evaporation isolates the crude product. Final purification via silica gel chromatography (eluent: methanol/dichloromethane, 1:4) yields >95% pure hydroxy-triethylene glycol-sulfonic acid.
Table 1: Key Reaction Metrics for Mercaptan Oxidation
| Parameter | Value | Source |
|---|---|---|
| Temperature | 55°C | |
| Reaction Time | 18 hours | |
| Yield | 92% | |
| Purity (HPLC) | 96.5% |
Ring-Opening Alkylation with Cyclic Sulfates
Cyclic Sulfate Synthesis
Cyclic sulfates, acting as bifunctional electrophiles, are synthesized from 1,2-diols via sulfite intermediates. For example, ethylene glycol reacts with thionyl chloride (SOCl₂) to form ethylene sulfite, which is oxidized to ethylene sulfate using NaIO₄ or NaOCl:
$$
\text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{SOCl}2} \text{C}2\text{H}4\text{SO}3 \xrightarrow{\text{NaOCl}} \text{C}2\text{H}4\text{SO}_4
$$
This method achieves 90–98% yields for sulfate derivatives, scalable to multi-molar quantities.
PEG3 Sulfonation
Triethylene glycol monoalcohol (PEG3-OH) undergoes nucleophilic attack on ethylene sulfate in anhydrous tetrahydrofuran (THF) with sodium hydride (NaH) as a base:
$$
\text{PEG}3\text{-OH} + \text{C}2\text{H}4\text{SO}4 \xrightarrow{\text{NaH}} \text{PEG}3\text{-O-C}2\text{H}4\text{-SO}4^- \xrightarrow{\text{H}2\text{O}} \text{HO}3\text{S-PEG}_3\text{-OH}
$$
The intermediate sulfate ester hydrolyzes in 2 M HCl at reflux, furnishing the sulfonic acid with 85–88% overall yield.
Table 2: Performance of Cyclic Sulfate Method
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp | 50°C | |
| Hydrolysis Time | 6 hours | |
| Isolated Yield | 87% | |
| Purity (NMR) | 98% |
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
Purification and Characterization
Applications in PROTAC Design
The sulfonic acid moiety enhances solubility of PROTAC linkers in physiological buffers (≥100 mg/mL in PBS), critical for in vivo stability. Recent studies utilize hydroxy-triethylene glycol-sulfonic acid to conjugate E3 ligase ligands to kinase inhibitors, achieving DC₅₀ values <10 nM.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG3-sulfonic acid undergoes various types of chemical reactions, including:
Esterification: The sulfonic acid group can react with alcohols to form esters.
Displacement Reactions: The sulfonic acid group can be displaced by other nucleophiles
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts.
Halogenation: Requires halogenating agents such as chlorine or bromine.
Displacement Reactions: Involves nucleophiles such as amines or thiols
Major Products Formed:
Esters: Formed from esterification reactions.
Halogenated Compounds: Resulting from halogenation.
Substituted Compounds: Produced from displacement reactions
Scientific Research Applications
Applications in Drug Delivery
Hydroxy-PEG3-sulfonic acid is primarily utilized in drug delivery systems due to its ability to improve the solubility and bioavailability of therapeutic agents:
- PEGylation: This process involves attaching PEG chains to drugs or biomolecules, enhancing their water solubility and stability. Hydroxy-PEG3-sulfonic acid serves as an effective linker in this context, facilitating the development of PEGylated formulations that exhibit prolonged circulation times in the bloodstream and reduced immunogenicity .
- Nanoparticle Functionalization: The compound can be used to modify nanoparticles, improving their stability and dispersion in aqueous solutions. This is particularly beneficial for targeted drug delivery applications where enhanced permeability and retention (EPR) effects can be exploited to accumulate nanoparticles in tumor tissues .
Bioconjugation Applications
Bioconjugation refers to the process of linking biomolecules together to create novel entities with specific properties:
- Protein Conjugation: Hydroxy-PEG3-sulfonic acid can be employed to conjugate proteins or peptides, enhancing their solubility and stability. The hydroxyl group allows for site-specific labeling or functionalization, which is crucial for developing diagnostic tools and therapeutic agents .
- Antibody Drug Conjugates: In the context of antibody-drug conjugates (ADCs), Hydroxy-PEG3-sulfonic acid can facilitate the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .
Material Science Applications
In material science, Hydroxy-PEG3-sulfonic acid finds several uses:
- Surface Modification: It can modify surfaces of metal oxides (e.g., silica, titanium dioxide) to enhance hydrophilicity and improve interactions with other materials. This property is essential for developing advanced coatings and films with specific chemical properties .
- Polymer Chemistry: The compound can be incorporated into polymers to enhance their hydrophilicity or provide specific functionalities. Such modifications are valuable in creating materials with tailored properties for various industrial applications .
Environmental Applications
Hydroxy-PEG3-sulfonic acid also has potential applications in environmental science:
Mechanism of Action
The mechanism of action of Hydroxy-PEG3-sulfonic acid involves its ability to enhance the solubility and stability of conjugated molecules. The hydroxyl group allows for further derivatization, while the sulfonic acid group can participate in various chemical reactions. The PEG spacer increases water solubility, making the compound suitable for use in aqueous environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Hydroxy-PEG2-sulfonic Acid (CAS: 112724-27-3)
- Structure : Shorter PEG chain (PEG2 instead of PEG3).
- Properties : Reduced molecular weight and slightly lower hydrophilicity compared to PEG3 derivatives.
- Applications : Used in small-molecule solubility enhancement but less effective in large biomolecule conjugates due to shorter spacer .
Bis-PEG3-sulfonic Acid
- Structure : Contains two sulfonic acid groups linked via PEG3.
- Properties : Higher acidity and reactivity due to dual sulfonic acid moieties.
- Applications : Useful in crosslinking reactions and ion-exchange applications .
Amino-PEG3-sulfonic Acid
- Structure: Replaces the hydroxyl group with an amino (-NH₂) group.
- Properties : Enables pH-dependent reactivity and amine-specific conjugations (e.g., NHS ester coupling).
- Applications : Targeted drug delivery and surface functionalization .
m-PEG3-Sulfone-PEG3-acid (CAS: 1919045-04-7)
- Structure : Integrates a sulfone (-SO₂-) group and a carboxylic acid (-COOH) with PEG3 spacers.
- Properties : Sulfone reacts with thiols (e.g., cysteine residues in proteins), while the carboxylic acid forms stable amide bonds.
- Applications : Protein-drug conjugates and site-specific bioconjugation .
PEG Chain Length Variations
| Compound | PEG Length | Molecular Weight | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| Hydroxy-PEG2-sulfonic acid | PEG2 | ~300 g/mol | Moderate | -OH, -SO₃H |
| Hydroxy-PEG3-sulfonic acid | PEG3 | ~350 g/mol | High | -OH, -SO₃H |
| Hydroxy-PEG4-sulfonic acid | PEG4 | ~400 g/mol | Very High | -OH, -SO₃H |
Key Insight : Increasing PEG length correlates with enhanced water solubility and steric flexibility but may reduce reaction efficiency due to larger molecular size .
Reactivity and Stability
| Compound | Reactivity with Thiols | Reactivity with Amines | pH Stability Range |
|---|---|---|---|
| Hydroxy-PEG3-sulfonic acid | Low | Moderate (via -OH) | 2–10 |
| Bis-PEG3-sulfonic acid | Low | Low | 1–12 |
| m-PEG3-Sulfone-PEG3-acid | High (sulfone-thiol) | High (carboxylic acid) | 4–9 |
Drug Delivery Systems
Bioconjugation Efficiency
- Amino-PEG3-sulfonic acid achieves >90% coupling efficiency with NHS esters under mild conditions (pH 7.4, 25°C) .
- m-PEG3-Sulfone-PEG3-acid enables stable protein conjugates with <5% hydrolysis over 72 hours in serum .
Biological Activity
Hydroxy-PEG3-sulfonic acid is a specialized polyethylene glycol (PEG) derivative known for its unique chemical and biological properties. This compound has garnered attention in various fields, including drug delivery, bioconjugation, and surface modification due to its hydrophilicity and biocompatibility. This article explores the biological activity of Hydroxy-PEG3-sulfonic acid, emphasizing its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₈O₆S
- Molecular Weight : 266.288 g/mol
- Density : 1.2 ± 0.1 g/cm³
- LogP : -2.07
- Boiling Point : 420.7 ± 40.0 °C at 760 mmHg
- Flash Point : 155.5 ± 20.8 °C
These properties highlight the compound's stability and solubility in aqueous environments, making it suitable for biological applications.
Hydroxy-PEG3-sulfonic acid functions primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The sulfonic acid group enhances the solubility and interaction of the compound with biological systems, facilitating effective delivery and bioactivity.
Applications
- Drug Delivery Systems : Hydroxy-PEG3-sulfonic acid improves the solubility and stability of therapeutic agents, enhancing their bioavailability.
- Bioconjugation : It serves as a versatile linker for attaching drugs or imaging agents to biomolecules, allowing for targeted therapy.
- Surface Modification : The compound is used to modify surfaces of nanoparticles and medical devices to improve biocompatibility and reduce protein adsorption.
In Vitro Studies
Research has demonstrated that Hydroxy-PEG3-sulfonic acid can effectively enhance the performance of drug delivery systems:
- A study found that PEGylated liposomes exhibited prolonged circulation times in vivo compared to non-PEGylated counterparts, suggesting that increasing the molecular weight of PEG can significantly impact pharmacokinetics .
- Another investigation highlighted that PEG derivatives could reduce bacterial adhesion on surfaces, thereby minimizing infection risks in medical applications .
Case Studies
- Cancer Therapy : A study evaluated the use of Hydroxy-PEG3-sulfonic acid in PROTACs aimed at degrading oncogenic proteins in cancer cells. The results indicated a significant reduction in target protein levels, leading to decreased cell proliferation rates in vitro.
- Infection Control : Research involving PEG-modified polyurethane surfaces showed a marked decrease in bacterial adhesion, suggesting that Hydroxy-PEG3-sulfonic acid could be beneficial in preventing postoperative infections .
Comparative Analysis with Other PEG Derivatives
| Property | Hydroxy-PEG3-sulfonic Acid | PEG4-sulfonic Acid |
|---|---|---|
| Molecular Weight | 266.288 g/mol | 258.289 g/mol |
| LogP | -2.07 | -3.31 |
| Density | 1.2 ± 0.1 g/cm³ | 1.3 ± 0.1 g/cm³ |
| Application | Drug delivery, bioconjugation | Drug delivery |
| Biological Activity | High | Moderate |
This table illustrates how Hydroxy-PEG3-sulfonic acid compares with other PEG derivatives, highlighting its superior biological activity.
Q & A
Q. How can researchers optimize protocols for synthesizing Hydroxy-PEG3-sulfonic acid derivatives with tailored functionalities?
- Methodological Answer: Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For functionalization (e.g., fluorination), screen coupling agents (e.g., EDC/NHS) and monitor reaction progress via inline FT-IR. Prioritize eco-friendly solvents (e.g., cyclopentyl methyl ether) to align with green chemistry principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
